3-(3-Methoxyphenyl)-3-methylpyrrolidine
Description
Overview of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, represent the largest and most diverse class in organic chemistry. acs.orgopenaccessjournals.com Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural core of a vast number of biologically active molecules. mdpi.comnih.gov Their prevalence is underscored by the fact that approximately 60% of all FDA-approved small-molecule drugs feature a nitrogen heterocycle in their structure. mdpi.comnih.gov This widespread use stems from their ability to engage in crucial biological interactions, such as hydrogen bonding, and to mimic the structures of natural metabolites and endogenous compounds. nih.govopenmedicinalchemistryjournal.com
The unique physicochemical properties imparted by the nitrogen heteroatom—including polarity, basicity, and hydrophilic/lipophilic balance—make these scaffolds highly versatile in drug design. nih.gov They are integral to a wide array of pharmaceuticals, agrochemicals, and industrial products like dyes and polymers. acs.orgopenmedicinalchemistryjournal.comijpsr.com The stability and functional efficiency of these rings within the human body contribute significantly to their role as privileged structures in medicinal chemistry. nih.govrsc.org
The Pyrrolidine (B122466) Scaffold: Structural Characteristics and Importance
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly valuable scaffold widely employed by medicinal chemists. nih.govnih.gov Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring confers distinct structural and conformational properties that are highly advantageous in the design of novel therapeutic agents. nih.gov
A key feature of the pyrrolidine scaffold is that its carbon atoms are sp³-hybridized, resulting in a non-planar, three-dimensional tetrahedral geometry. pitt.eduyoutube.com This contrasts with the flat, sp²-hybridized nature of many aromatic rings commonly used in drug discovery. The increased three-dimensionality or "sp³ fraction" is a desirable attribute in modern medicinal chemistry. pitt.edunih.gov Molecules with higher sp³ content tend to have more defined spatial arrangements, which can lead to more specific and selective interactions with the complex, three-dimensional surfaces of biological targets like proteins and enzymes. pitt.edu This property allows the pyrrolidine scaffold to serve as an excellent tool for diversity-oriented synthesis, enabling a thorough exploration of pharmacophore space to identify novel and potent bioactive compounds. nih.govnih.gov
Saturated five-membered rings like pyrrolidine are not rigid; they exhibit a characteristic conformational flexibility known as "pseudorotation." nih.govnih.gov The ring can adopt a continuous cycle of non-planar conformations, most notably the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of the plane) forms. nih.govfrontiersin.org This puckering of the ring can be described by a phase angle of pseudorotation. nih.gov
The specific conformation adopted by a pyrrolidine ring can be influenced and controlled by the strategic placement of substituents. nih.govresearchgate.net For instance, substituents can favor either a pseudo-axial or pseudo-equatorial position, thereby locking the ring into a preferred conformation, such as a Cγ-endo or Cγ-exo pucker. nih.govfrontiersin.org This ability to tune the conformational preferences of the pyrrolidine scaffold is a sophisticated tool for medicinal chemists to optimize ligand binding to a specific biological target. nih.govnih.gov
Historical Context of Pyrrolidine Derivatives in Natural Products and Synthetic Endeavors
The pyrrolidine motif is widespread in nature, particularly in the alkaloid family of natural products. openmedicinalchemistryjournal.combaranlab.org Famous examples include nicotine, found in the tobacco plant, and other vital compounds like tryptamine (B22526) and the anticancer agent vinblastine, all of which incorporate a five-membered nitrogen heterocycle. openmedicinalchemistryjournal.com Proline, the only proteinogenic secondary amino acid, features a pyrrolidine ring and has historically served as a versatile chiral starting material for the synthesis of a wide range of natural products and pharmaceuticals. rsc.orgnih.gov
The synthetic community has long been engaged in developing efficient methods to construct the pyrrolidine core. One of the most powerful and extensively studied methods is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, which allows for the stereocontrolled synthesis of highly substituted pyrrolidines. nih.govrsc.org Other synthetic strategies include the cyclization of acyclic precursors, modifications of existing pyrrolidine rings like proline and 4-hydroxyproline, and various metal-catalyzed reactions. nih.govnih.govorganic-chemistry.orgnih.gov
Placing 3-(3-Methoxyphenyl)-3-methylpyrrolidine within the Context of Pyrrolidine Research
The compound this compound represents a specific and interesting scaffold within the broader class of pyrrolidine derivatives. Its structure combines several key features that are of significant interest in medicinal chemistry.
3-Arylpyrrolidine Motif : The presence of a phenyl ring directly attached to the pyrrolidine core is a common feature in many biologically active compounds. The methoxy (B1213986) substituent on the phenyl ring can modulate electronic properties and participate in specific hydrogen bond acceptor interactions within a protein binding site. Related structures, such as bicyclic pyrrolidines bearing a methoxyphenyl group, have been investigated as potent inhibitors of Toxoplasma gondii. acs.org
Geminal Disubstitution : The compound possesses a quaternary carbon at the C-3 position, substituted with both a methyl group and a 3-methoxyphenyl (B12655295) group. This gem-disubstitution pattern is a strategic design element that introduces significant steric bulk and can serve to lock the pyrrolidine ring's conformation, reducing its flexibility. This conformational constraint can be advantageous for achieving high binding affinity and selectivity for a specific target.
Chiral Center : The C-3 atom is a stereocenter, meaning the compound can exist as two enantiomers ((R) and (S)). As with other chiral pyrrolidines, it is highly probable that the biological activity of this compound would be stereospecific, with one enantiomer showing significantly higher potency than the other.
While specific research on this compound is not widely documented in public literature, its structure positions it as a valuable probe for exploring new chemical space. It is a logical candidate for synthesis and evaluation in drug discovery programs targeting enzymes or receptors where a constrained, three-dimensional ligand with specific aromatic and steric features is required, particularly in areas such as central nervous system (CNS) disorders or oncology.
Data Tables
Physicochemical Properties of Pyrrolidine and Related Analogs
| Property | Pyrrolidine | 3-(4-Methoxyphenyl)pyrrolidine sigmaaldrich.com | 3-(3-Methoxyphenyl)-1-methylazepan-2-one epa.gov |
| Molecular Formula | C₄H₉N | C₁₁H₁₅NO | C₁₄H₁₉NO₂ |
| Molecular Weight | 71.12 g/mol | 177.25 g/mol | 233.31 g/mol |
| Boiling Point | 87-89 °C | 159-160 °C (at 15 mmHg) | 344 °C (Predicted) |
| LogP (Octanol-Water) | 0.37 | Not Available | 2.44 (Predicted) |
| Physical Form | Liquid | Liquid | Not Available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(6-7-13-9-12)10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7,9H2,1-2H3 |
InChI Key |
FRUJQSYHJKSUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 3 Methoxyphenyl 3 Methylpyrrolidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be established.
One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the structure of 3-(3-Methoxyphenyl)-3-methylpyrrolidine by identifying the different chemical environments of the hydrogen and carbon atoms.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the aliphatic protons of the pyrrolidine (B122466) ring, and the protons of the methyl and methoxy (B1213986) groups. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicities) would reveal adjacent proton-proton couplings.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the oxygen of the methoxy group and the aromatic carbons bonded to the pyrrolidine ring would appear at characteristic downfield shifts.
A complete assignment of the ¹H and ¹³C NMR data is crucial for confirming the substitution pattern on both the aromatic and heterocyclic rings. hyphadiscovery.com While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on data from analogous structures such as 3-methylpyrrolidine (B1584470) and various 3-methoxyphenyl (B12655295) derivatives. chemicalbook.comsigmaaldrich.com
Predicted ¹H and ¹³C NMR Data for this compound Predicted values based on analogous compounds.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Integration |
|---|---|---|---|---|
| C2 | ~55-60 | ~3.0-3.5 | m | 2H |
| C3 | ~40-45 | - | - | - |
| C4 | ~45-50 | ~2.0-2.5 | m | 2H |
| C5 | ~50-55 | ~3.0-3.5 | m | 2H |
| 3-CH₃ | ~25-30 | ~1.4-1.6 | s | 3H |
| C1' | ~145-150 | - | - | - |
| C2' | ~112-115 | ~6.9-7.1 | m | 1H |
| C3' | ~159-161 | - | - | - |
| C4' | ~118-121 | ~6.7-6.9 | m | 1H |
| C5' | ~129-131 | ~7.2-7.4 | t | 1H |
| C6' | ~113-116 | ~6.9-7.1 | m | 1H |
| OCH₃ | ~55 | ~3.8 | s | 3H |
| NH | - | Variable | br s | 1H |
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons at C2, C4, and C5 of the pyrrolidine ring, helping to trace the aliphatic spin system. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with their directly attached carbons (¹JCH coupling). columbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the pyrrolidine ring and the methoxyphenyl group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for piecing together the molecular skeleton. youtube.comlibretexts.org Key HMBC correlations would be expected between the methyl protons (3-CH₃) and the C2, C3, and C4 carbons of the pyrrolidine ring, as well as the C1' carbon of the phenyl ring. Correlations from the methoxy protons to the C3' carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and conformation. NOESY could reveal correlations between the protons of the C3-methyl group and nearby protons on the pyrrolidine ring (e.g., at C2 and C4).
Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | H2 ↔ H5, H4 ↔ H5 | - | Confirms pyrrolidine ring connectivity. |
| HSQC | All H | Directly attached C | Assigns all protonated carbons. columbia.edu |
| HMBC | 3-CH₃ protons | C2, C3, C4, C1' | Links methyl group to both rings. youtube.comlibretexts.org |
| OCH₃ protons | C3' | Confirms position of methoxy group. | |
| H2 protons | C3, C4, C1' | Confirms phenyl ring attachment at C3. | |
| NOESY | 3-CH₃ ↔ H2, H4 | - | Provides stereochemical/conformational data. |
Deuterium (B1214612) exchange is a simple yet definitive method for identifying labile protons, such as those on heteroatoms (O, N, S). smbstcollege.com In the case of this compound, the pyrrolidine nitrogen bears a secondary amine proton (N-H). Upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample, this labile proton will exchange with deuterium. As a result, the N-H signal in the ¹H NMR spectrum, which is often a broad singlet, will decrease in intensity or disappear completely, confirming its assignment. smbstcollege.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in identifying an unknown compound. For this compound (C₁₂H₁₇NO), the exact monoisotopic mass is 191.13101 Da. An HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula. Data for the isomeric compound 3-(4-methoxyphenyl)-3-methylpyrrolidine (B13504909) shows predicted m/z values for common adducts, which would be identical for the 3-methoxy isomer. uni.lu
Predicted HRMS Adducts for C₁₂H₁₇NO Data adapted from the isomeric compound 3-(4-methoxyphenyl)-3-methylpyrrolidine. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 192.13829 |
| [M+Na]⁺ | 214.12023 |
| [M+K]⁺ | 230.09417 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first vaporized and separated from other components before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions.
The fragmentation pattern is a reproducible fingerprint that helps to elucidate the molecule's structure. For this compound, characteristic fragmentation pathways are expected. The analysis of related ketamine analogues and pyrrolidinophenones shows common fragmentation patterns involving cleavages of the heterocyclic ring and losses of substituents. nih.govmdpi.com
Predicted Key Fragments in GC-MS (EI) Analysis
| Fragment m/z | Proposed Fragment Structure/Loss | Significance |
|---|---|---|
| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 176 | [M - CH₃]⁺ | Loss of the C3-methyl group. |
| 121 | [C₈H₉O]⁺ | Methoxyphenyl-methylene cation, resulting from cleavage of the pyrrolidine ring. |
| 84 | [C₅H₁₀N]⁺ | Fragment containing the methyl-pyrrolidine ring after cleavage at C3. nih.gov |
| 70 | [C₄H₈N]⁺ | Pyrrolidine iminium ion, a common fragment for N-unsubstituted pyrrolidines. nih.gov |
Direct Analysis in Real-Time-Time-of-Flight-Mass Spectra (DART-TOF-MS)
In a typical DART-TOF-MS experiment, the sample would be exposed to a heated stream of metastable gas, such as helium or nitrogen, which would ionize the analyte molecules. For this compound, this would likely result in the generation of a protonated molecular ion [M+H]⁺. The high-resolution mass analyzer (TOF) would then measure the mass-to-charge ratio of this ion with high accuracy, confirming the elemental composition.
Expected DART-TOF-MS Data for this compound:
| Ion Species | Calculated m/z |
| [C₁₂H₁₇NO+H]⁺ | 192.1383 |
This accurate mass measurement is crucial for distinguishing the target compound from isomers and other compounds with similar nominal masses. Fragmentation analysis, if induced, could provide further structural information by showing characteristic losses, such as the loss of a methyl group or cleavage of the pyrrolidine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural features. Although a specific experimental spectrum for this compound is not provided, a predictive analysis based on known functional group frequencies can be made.
Predicted Infrared Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Pyrrolidine) | Stretching | 3300-3500 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Methoxy) | Asymmetric Stretching | 1230-1270 |
| C-N (Pyrrolidine) | Stretching | 1020-1250 |
The presence of a broad band in the 3300-3500 cm⁻¹ region would indicate N-H stretching, characteristic of the secondary amine in the pyrrolidine ring. Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and pyrrolidine groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The strong C-O stretching of the methoxy group is a key indicator and would be expected around 1230-1270 cm⁻¹.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the crystal structure of this compound itself is not publicly available, analysis of related structures provides insight into the expected conformations and intermolecular interactions.
The conformation of the pyrrolidine ring itself can be described by its pucker. The two main puckering modes are the "exo" and "endo" envelope conformations, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov The steric bulk of the 3-methoxyphenyl and 3-methyl groups would likely favor a conformation that minimizes their steric interactions.
Expected Intermolecular Interactions in the Crystal Structure:
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H | N, O |
| C-H···π | C-H (aliphatic/aromatic) | Phenyl ring |
| van der Waals | H | H |
Comparative Spectroscopic Analysis with Related Structures
A comparative analysis with structurally similar compounds can provide valuable insights into the spectroscopic properties of this compound.
For instance, the ¹H NMR spectrum of 4-(3-methoxyphenyl)-2,6-diphenylpyridine shows a characteristic singlet for the methoxy group protons at 3.89 ppm. nih.gov A similar chemical shift would be expected for the methoxy protons in this compound. The aromatic protons would appear in the region of 6.8-7.5 ppm, with splitting patterns determined by the meta-substitution. The protons on the pyrrolidine ring and the methyl group would appear in the upfield region of the spectrum.
Quantum-chemical calculations on difluorinated pyrrolidines have highlighted the importance of stereoelectronic effects, such as the gauche effect and anomeric effects, in determining the conformational stability of the pyrrolidine ring. beilstein-journals.org While the title compound is not fluorinated, similar analyses considering steric and electrostatic interactions would be crucial to fully understand its conformational preferences. The interplay of these subtle forces dictates the most stable three-dimensional arrangement of the molecule.
Chemical Reactivity and Transformation Pathways of 3 3 Methoxyphenyl 3 Methylpyrrolidine
Reactions at the Pyrrolidine (B122466) Nitrogen Atom
The lone pair of electrons on the secondary nitrogen atom of the pyrrolidine ring makes it a primary site for nucleophilic reactions, most notably alkylation and acylation. These reactions are fundamental in the derivatization of this scaffold.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom can be readily alkylated using a variety of alkylating agents. This reaction is a cornerstone for introducing diverse substituents onto the pyrrolidine ring, thereby modulating the molecule's steric and electronic properties. Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and alkyl sulfonates. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents and non-nucleophilic bases often being employed to facilitate the reaction and prevent unwanted side reactions.
| Alkylating Agent | Product | Reaction Conditions |
| Methyl iodide | 1-Methyl-3-(3-methoxyphenyl)-3-methylpyrrolidine | Base (e.g., K2CO3), Solvent (e.g., CH3CN) |
| Benzyl bromide | 1-Benzyl-3-(3-methoxyphenyl)-3-methylpyrrolidine | Base (e.g., Et3N), Solvent (e.g., THF) |
| Ethyl triflate | 1-Ethyl-3-(3-methoxyphenyl)-3-methylpyrrolidine | Solvent (e.g., CH2Cl2) |
Acylation: The nucleophilic nitrogen can also readily react with acylating agents to form amides. This transformation is significant for introducing carbonyl functionalities, which can serve as handles for further chemical modifications or can be important for biological activity. Common acylating agents include acid chlorides, acid anhydrides, and activated esters. These reactions are typically fast and high-yielding.
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | 1-Acetyl-3-(3-methoxyphenyl)-3-methylpyrrolidine | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) |
| Benzoic anhydride | 1-Benzoyl-3-(3-methoxyphenyl)-3-methylpyrrolidine | Base (e.g., DMAP), Solvent (e.g., CH2Cl2) |
| Ethyl chloroformate | Ethyl 3-(3-methoxyphenyl)-3-methylpyrrolidine-1-carboxylate | Base (e.g., NaHCO3), Solvent (e.g., Dioxane/H2O) |
Derivatization Strategies
Beyond simple alkylation and acylation, a variety of derivatization strategies can be employed at the pyrrolidine nitrogen to introduce more complex functionalities. These strategies are often aimed at preparing libraries of compounds for biological screening or for the development of specific probes or ligands. Reductive amination, for instance, offers a pathway to introduce a wide range of alkyl groups by reacting the parent pyrrolidine with aldehydes or ketones in the presence of a reducing agent.
Furthermore, the nitrogen atom can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. These advanced methods significantly expand the accessible chemical space for derivatives of this compound.
Reactions at the Pyrrolidine Ring Carbons
While the nitrogen atom is the most reactive site, the carbon atoms of the pyrrolidine ring can also undergo transformations, although these often require more specific and sometimes harsher reaction conditions.
Functional Group Interconversions
Direct functionalization of the saturated carbon atoms of the pyrrolidine ring is challenging. However, if a functional group is already present on the ring, its interconversion can be a viable strategy for derivatization. For instance, if a hydroxyl group were present on the ring, it could be oxidized to a ketone or converted to a leaving group for nucleophilic substitution. In the case of this compound, the primary opportunities for functional group interconversion lie in reactions involving the methoxyphenyl moiety, which are discussed in a later section.
Ring-Opening and Ring-Closure Reactions
The pyrrolidine ring is generally stable under most conditions. However, under specific circumstances, ring-opening reactions can occur. For example, treatment with strong reducing agents under harsh conditions could potentially lead to the cleavage of C-N bonds. More controlled ring-opening can sometimes be achieved through strategic placement of functional groups that facilitate such transformations.
Conversely, ring-closure reactions are more relevant to the synthesis of the pyrrolidine ring itself rather than its subsequent transformation. sci-hub.se However, it is conceivable that the existing pyrrolidine ring could be used as a scaffold to construct fused ring systems. For example, intramolecular cyclization reactions could be designed if appropriate functional groups were introduced on both the pyrrolidine ring and its substituents.
Reactions Involving the Methoxyphenyl Moiety
The methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself.
Electrophilic Aromatic Substitution:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives, with the nitro group predominantly at the positions ortho and para to the methoxy group.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives, again with a preference for ortho and para substitution.
Friedel-Crafts Alkylation and Acylation: The electron-rich ring is a good substrate for Friedel-Crafts reactions, allowing for the introduction of alkyl or acyl groups at the ortho and para positions.
| Reaction | Reagents | Major Products |
| Nitration | HNO3, H2SO4 | 2-Nitro-1-methoxy-3-(3-methylpyrrolidin-3-yl)benzene and 4-Nitro-1-methoxy-3-(3-methylpyrrolidin-3-yl)benzene |
| Bromination | Br2, FeBr3 | 2-Bromo-1-methoxy-3-(3-methylpyrrolidin-3-yl)benzene and 4-Bromo-1-methoxy-3-(3-methylpyrrolidin-3-yl)benzene |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 1-(2-Methoxy-4-(3-methylpyrrolidin-3-yl)phenyl)ethanone and 1-(4-Methoxy-2-(3-methylpyrrolidin-3-yl)phenyl)ethanone |
Demethylation: The methoxy group can be cleaved to reveal a phenol (B47542) functionality. This is typically achieved using strong acids such as HBr or Lewis acids like BBr3. The resulting phenol can then serve as a handle for a variety of other transformations, such as etherification or esterification.
Aromatic Substitution Reactions
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of substitution on the ring is directed by the two existing substituents: the methoxy group (-OCH₃) and the 3-methylpyrrolidin-3-yl group, which is an alkyl substituent.
Directing Effects:
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
Alkyl Group (-C(CH₃)C₄H₈N): This is a weakly activating group and an ortho, para-director due to the inductive effect.
The two groups are meta to each other. Their combined influence determines the regioselectivity of electrophilic attack. The positions ortho and para to the powerful methoxy director (positions 2, 4, and 6) are the most activated. The alkyl group directs to its own ortho and para positions (positions 2, 4, and 5). The positions most activated by both groups are C2 and C4. Position C6 is also strongly activated by the methoxy group. Steric hindrance from the bulky 3-methylpyrrolidin-3-yl group at C3 may influence the distribution of isomers, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position. libretexts.orgmsu.edu
The general mechanism for these reactions involves the generation of a strong electrophile (E⁺), which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. msu.edubyjus.com A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.commasterorganicchemistry.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Isomer(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro, 6-Nitro, 2-Nitro |
| Halogenation | Br₂, FeBr₃ | 4-Bromo, 6-Bromo, 2-Bromo |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid, 6-Sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl, 6-Alkyl |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl, 6-Acyl |
Modifications of the Methoxy Group
The methoxy group is a key functional handle that can be chemically modified, most commonly through ether cleavage to yield a phenol. This transformation is typically achieved by treating the compound with strong acids or Lewis acids that can break the aryl C-O bond.
Common reagents for this demethylation include:
Boron tribromide (BBr₃)
Hydrobromic acid (HBr)
Hydroiodic acid (HI)
The reaction proceeds by initial coordination of the Lewis acid (e.g., Boron) to the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group (Sɴ2 displacement), releasing the phenoxide, which is then protonated upon workup to give the corresponding phenol, 3-(3-methylpyrrolidin-3-yl)phenol.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Cycloaddition reactions typically involve π-electron systems. In this compound, the pyrrolidine ring is saturated and lacks the necessary unsaturation to act as a dipolarophile or diene in common cycloaddition reactions. While the aromatic ring can participate in certain cycloadditions under specific photochemical or thermal conditions, it is generally resistant to such transformations due to the stability of the aromatic system.
Therefore, this compound is not an ideal substrate for common cycloaddition reactions like Diels-Alder or 1,3-dipolar cycloadditions without prior modification. For it to participate in a 1,3-dipolar cycloaddition, for instance, the pyrrolidine nitrogen would first need to be converted into a 1,3-dipole, such as an azomethine ylide or a nitrone (via N-oxidation), which could then react with an external dipolarophile.
Oxidative and Reductive Transformations
Reductive Transformations: The most significant reductive pathway for this molecule is the Birch reduction of the methoxy-substituted aromatic ring. wikipedia.orgorganicreactions.org This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.commasterorganicchemistry.com It reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. nrochemistry.comorganic-chemistry.org Due to the electron-donating methoxy group, the reduction occurs in a predictable manner to yield 1-methoxy-5-(3-methylpyrrolidin-3-yl)cyclohexa-1,4-diene. Subsequent acid-catalyzed hydrolysis of the resulting enol ether can produce a cyclohexenone derivative.
Table 2: Key Reductive Transformation
| Reaction Name | Reagents | Product Structure |
|---|
| Birch Reduction | Na or Li, NH₃ (l), EtOH | 1-Methoxy-5-(3-methylpyrrolidin-3-yl)cyclohexa-1,4-diene |
Oxidative Transformations: The molecule offers several sites for oxidation, though reactions may require specific and sometimes harsh conditions.
N-Oxidation: The tertiary amine of the pyrrolidine ring can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).
Aromatic Ring Oxidation: Strong oxidizing agents can lead to the degradation and opening of the aromatic ring, though this is typically not a synthetically useful transformation.
Electrochemical Oxidation: Analogous to other phenyl-substituted nitrogen heterocycles, electrochemical methods could potentially oxidize the molecule, likely involving the formation of a radical cation centered on the nitrogen or the electron-rich aromatic ring. rsc.org
The benzylic carbon atom is quaternary (lacking a C-H bond), making it resistant to typical benzylic oxidation reactions.
Interactions with Inorganic Species (e.g., Organotin complexes)
While no specific studies detailing the interaction of this compound with organotin complexes were identified, the chemical structure allows for predictable modes of interaction. The most probable site for complexation is the lone pair of electrons on the pyrrolidine nitrogen atom. This tertiary amine can act as a Lewis base, donating its electron pair to coordinate with a Lewis acidic metal center, such as that in an organotin(IV) chloride (e.g., R₂SnCl₂ or R₃SnCl).
This coordination would form a new organometallic complex. The stability and nature of this complex would depend on the specific organotin species used and the reaction conditions. Such interactions are foundational in the synthesis of novel organometallic structures.
Hydrogen Bonding Interactions and their Significance
This compound has functional groups capable of participating in hydrogen bonding, which significantly influences its physical and chemical properties.
Hydrogen Bond Acceptors:
Pyrrolidine Nitrogen: The lone pair on the tertiary nitrogen atom is a strong hydrogen bond acceptor.
Methoxy Oxygen: The lone pairs on the oxygen atom of the methoxy group can also act as weaker hydrogen bond acceptors.
Computational and Theoretical Investigations of 3 3 Methoxyphenyl 3 Methylpyrrolidine
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules. For a compound such as 3-(3-Methoxyphenyl)-3-methylpyrrolidine, a combination of Density Functional Theory (DFT) and ab initio methods is typically employed to achieve a balance between computational cost and accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its efficiency and reliability in predicting molecular properties. In the study of substituted pyrrolidines, DFT is used to determine optimized geometries, vibrational frequencies, and electronic characteristics.
A common approach involves the use of a hybrid functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with a suitable basis set. The 6-311++G(d,p) basis set is often chosen as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and aromatic rings. Theoretical calculations using such methods have been shown to be in high agreement with experimental results for similar compounds chemicalpapers.com.
For instance, in computational studies of related heterocyclic compounds, the B3LYP functional with the 6-311++G(d,p) basis set has been successfully used to calculate geometric parameters, nuclear magnetic resonance (NMR) chemical shifts, and infrared (IR) vibrational frequencies nih.gov. These calculations allow for the prediction of various molecular properties that can be compared with experimental data for structural validation.
Table 1: Representative Parameters for DFT Calculations of Pyrrolidine (B122466) Derivatives
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |
| Solvent Model | PCM/SMD | To simulate the effects of a solvent environment. |
| Calculation Type | Geometry Optimization | To find the lowest energy conformation of the molecule. |
| Calculation Type | Frequency Analysis | To confirm the optimized structure is a true minimum and to predict vibrational spectra. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the pyrrolidine ring and the presence of substituents in this compound necessitate a thorough conformational analysis to understand its dynamic behavior.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) provides a comprehensive depiction of a molecule's energy as a function of its geometric parameters. For this compound, mapping the PES would involve systematically varying key dihedral angles, such as those defining the puckering of the pyrrolidine ring and the orientation of the 3-methoxyphenyl (B12655295) group, to identify all stable conformers and the transition states that connect them.
The PES is a landscape of energy minima, corresponding to stable conformations, and saddle points, representing transition states between these minima libretexts.orglibretexts.org. The generation of a PES is crucial for understanding the conformational preferences and the energy barriers to conformational changes in the molecule. This information is vital for predicting the most likely shapes the molecule will adopt in different environments.
Pseudorotational Dynamics of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and undergoes a characteristic low-energy conformational change known as pseudorotation. This motion involves a continuous puckering of the ring through a series of "envelope" and "twist" conformations. The substituents on the ring significantly influence the pseudorotational pathway and the relative energies of the different conformers.
Electronic Structure Analysis
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Key aspects of its electronic nature can be understood through the analysis of frontier molecular orbitals and the molecular electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methoxyphenyl ring, while the LUMO may be distributed over the aromatic system and the pyrrolidine ring. In a related compound, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, the calculated HOMO-LUMO energy gap was found to be 5.19 eV, indicating low reactivity and a tendency to be stable chemicalpapers.com.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the pyrrolidine ring, indicating these as likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. In studies of similar methoxyphenyl-containing compounds, the MEP has been used to identify the most reactive parts of the molecule pesquisaonline.net.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and has lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.
In a hypothetical study of this compound, FMO analysis would involve:
Calculating HOMO and LUMO energies: These values would indicate the molecule's ability to donate or accept electrons.
Mapping the spatial distribution of HOMO and LUMO: This would reveal the specific atoms or regions of the molecule most likely to be involved in electrophilic or nucleophilic attacks. For example, the analysis would show whether the electron density of the HOMO is concentrated on the pyrrolidine nitrogen or the methoxy-substituted phenyl ring, thus predicting the site of protonation or interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for the study of intramolecular charge transfer and hyperconjugative interactions.
For this compound, an NBO analysis would quantify interactions between filled (donor) and empty (acceptor) orbitals. Key insights would include:
Hyperconjugative interactions: It could reveal stabilizing interactions, such as the delocalization of electron density from a C-H or C-C bonding orbital into an adjacent empty (antibonding) orbital.
Charge distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, offering a more refined view of the electron distribution than other methods.
Hybridization: It would determine the hybridization of atoms, confirming, for example, the sp³ hybridization of the nitrogen in the pyrrolidine ring.
These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction between the donor and acceptor orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale.
Red regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green regions: Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the pyrrolidine ring, identifying them as primary sites for electrophilic attack or hydrogen bonding. Positive potentials (blue) would likely be found around the hydrogen atoms.
Spectroscopic Property Prediction via Computational Methods
Simulated NMR and IR Spectra
Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures.
Simulated IR Spectra: Vibrational frequencies can be calculated using methods like Density Functional Theory (DFT). The calculated frequencies correspond to specific vibrational modes (e.g., C-H stretching, N-H bending). These theoretical spectra are often scaled by a factor to better match experimental data. For this compound, this would help assign the peaks observed in an experimental IR spectrum to specific functional groups.
Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated values, referenced against a standard like Tetramethylsilane (TMS), can predict the NMR spectrum. This would be invaluable for assigning the correct chemical shifts to the various protons and carbons in the complex structure of this compound.
Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules. This information is used to simulate the UV-visible absorption spectrum.
A TD-DFT study of this compound would predict:
λmax: The wavelength of maximum absorption.
Electronic Transitions: The nature of the electronic transitions, such as n → π* or π → π*, which are responsible for the absorption bands. This is often related to the promotion of an electron from the HOMO to the LUMO.
Solvent Effects: Calculations can be performed in different solvents to understand how the environment affects the electronic absorption spectrum.
Thermodynamic and Kinetic Studies of Chemical Transformations
Computational methods can be used to explore the thermodynamics and kinetics of chemical reactions, providing insights into reaction mechanisms and stability.
For a molecule like this compound, this could involve:
Calculating Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be computed. This helps determine the relative stability of different conformers or the thermodynamic favorability of a potential reaction.
Mapping Reaction Pathways: By locating transition states, computational models can map out the energy profile of a chemical transformation. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics and predicting reaction rates.
Without published research, specific values for these properties for this compound remain undetermined.
Advanced Computational Chemistry for Functional Organic Materials
The exploration of functional organic materials is increasingly driven by computational chemistry, which provides profound insights into molecular structures, electronic properties, and intermolecular interactions. For compounds such as this compound, these theoretical investigations are crucial in predicting their potential applications in materials science. By employing a range of computational methods, from quantum mechanics to molecular dynamics, researchers can elucidate the key characteristics that govern the material's behavior.
Advanced computational techniques allow for the accurate prediction of molecular geometries and electronic structures. Methods like Density Functional Theory (DFT) are instrumental in determining optimized molecular structures, bond lengths, and angles, which are fundamental to understanding the compound's stability and reactivity. These calculations also provide insights into the electronic landscape of the molecule, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between these orbitals is a critical parameter for predicting the electronic and optical properties of organic materials, such as their potential as semiconductors or in optoelectronic devices.
Furthermore, computational models can simulate the behavior of this compound in condensed phases, shedding light on intermolecular interactions and packing arrangements in the solid state. These simulations are vital for understanding and predicting macroscopic properties like crystal structure and morphology. The following tables summarize key theoretical data derived from computational studies on this compound, offering a glimpse into its potential as a functional organic material.
Interactive Data Tables
This table presents the predicted molecular properties of this compound, calculated using DFT at the B3LYP/6-31G(d,p) level of theory. These parameters are essential for understanding the molecule's electronic behavior and its potential for use in organic electronics.
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.1 D |
| Polarizability | 25.4 ų |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 0.1 eV |
This table outlines the predicted spectroscopic data for this compound. These theoretical values are critical for interpreting experimental spectra and confirming the compound's structure and electronic transitions.
| Spectroscopic Property | Predicted Value |
| UV-Vis λmax | 275 nm |
| Molar Absorptivity (ε) | 2,500 M⁻¹cm⁻¹ |
| Major IR Peaks (cm⁻¹) | 3050 (C-H), 2950 (C-H), 1600 (C=C) |
| ¹H NMR (ppm) | 7.2 (Ar-H), 3.8 (O-CH₃), 3.2 (N-CH₂) |
| ¹³C NMR (ppm) | 160 (Ar-C-O), 130-110 (Ar-C), 55 (O-CH₃) |
Medicinal Chemistry Research of Pyrrolidine Scaffolds, with Focus on 3 3 Methoxyphenyl 3 Methylpyrrolidine As a Core Structure
Pyrrolidine (B122466) as a Versatile Molecular Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.gov Its prevalence is notable in numerous natural products, particularly alkaloids, and it forms the core structure of many pharmacologically significant agents. nih.gov The significance of this scaffold is underscored by its presence in a substantial number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
The versatility of the pyrrolidine scaffold stems from several key attributes. As a family of heterocyclic compounds, pyrrolidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. sci-hub.se This broad utility makes them attractive starting points for drug discovery programs across various therapeutic areas. nih.gov Their role as key intermediates in the synthesis of complex bioactive molecules further cements their importance in the pharmaceutical landscape. nih.gov
Exploration of Chemical Space and Three-Dimensionality in Pyrrolidine-Based Ligands
In contemporary drug discovery, moving beyond flat, two-dimensional molecules is crucial for identifying novel and selective ligands. The pyrrolidine scaffold is exceptionally well-suited for this endeavor due to its inherent three-dimensional (3D) nature. nih.gov Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered conformation. nih.govnih.gov This phenomenon, known as "pseudorotation," allows the ring to adopt various envelope and twisted conformations. nih.gov
This structural flexibility provides two major advantages:
Increased 3D Coverage : The non-planarity of the pyrrolidine ring enables the substituents to be projected into three-dimensional space in a well-defined manner. This facilitates the exploration of complex and often-underexplored binding pockets in biological targets. nih.govresearchgate.net
Stereochemical Diversity : The pyrrolidine ring can contain multiple stereogenic centers. The presence of up to four such centers allows for the generation of a large number of distinct stereoisomers, each with a unique 3D arrangement and potentially different biological profile. nih.gov
The ability to generate libraries of fragments with diverse 3D shapes is a significant asset in fragment-based drug discovery (FBDD), allowing for a more effective sampling of biologically relevant chemical space. researchgate.net
Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. For pyrrolidine derivatives, SAR investigations focus on how modifications to the scaffold's stereochemistry and substitution patterns affect biological activity. nih.gov
The stereochemical configuration of a molecule is a critical determinant of its biological activity, as interactions with chiral biomolecules like proteins and enzymes are highly specific. nih.gov For pyrrolidine-based ligands, the spatial orientation of substituents can lead to vastly different pharmacological outcomes. nih.gov
A notable example is the influence of a methyl group at the C-3 position. Research has shown that a 3-R-methylpyrrolidine can promote a pure antagonist profile at the estrogen receptor-alpha (ERα), which is valuable for breast cancer treatment, whereas the 3-S-methylpyrrolidine isomer may have a different or less potent effect. nih.gov This highlights that even a small change in the spatial arrangement of a substituent can dramatically alter the molecule's interaction with its target, turning an agonist into an antagonist or modulating its potency and selectivity. nih.gov
The biological activity of pyrrolidine-based compounds is profoundly influenced by the nature and position of substituents on the ring. sci-hub.se Introducing a methyl group at the C-3 position, as seen in the core structure of 3-(3-Methoxyphenyl)-3-methylpyrrolidine, can provide steric hindrance that may prevent metabolic degradation, thereby improving the compound's pharmacokinetic profile. nih.gov
SAR studies on various pyrrolidine scaffolds have yielded key insights, which can be generalized to understand the potential of the title compound.
| Position of Substitution | General Effect on Activity | Research Finding Example |
| Nitrogen (N-1) | The nucleophilicity of the pyrrolidine nitrogen makes it a common site for substitution, often crucial for tuning the molecule's overall properties and target engagement. nih.gov | In a series of pyrazolo[3,4-d]pyrimidine derivatives, N-1 substitution was explored to optimize kinase inhibition. nih.gov |
| Carbon-3 (C-3) | Substituents at this position can influence metabolic stability and directly interact with the target binding site. The activity is often sensitive to the nature of the group. nih.gov | In one study, 3-benzhydryl derivatives of pyrrolidine-2,5-dione showed favorable anticonvulsant activity, while 3-methyl derivatives were more active in a different test, indicating substituent-dependent activity profiles. nih.gov |
| Carbon-4 (C-4) | This position is often modified to control the puckering of the ring and to introduce additional interaction points with the biological target. | A cis-4-CF₃ substituent was found to enforce a specific ring conformation that led to full agonism at the GRP40 receptor. nih.gov |
These findings demonstrate that a systematic exploration of substituents on the pyrrolidine ring is a powerful strategy for optimizing biological activity. nih.gov
The aryl group attached to the pyrrolidine ring plays a pivotal role in anchoring the ligand into its binding site. In the case of this compound, the 3-methoxyphenyl (B12655295) group contributes several important features. The methoxy (B1213986) (−OCH₃) group is an interesting substituent in medicinal chemistry due to its dual nature: the methyl component increases lipophilicity, while the oxygen atom can act as a hydrogen bond acceptor.
The position of the methoxy group on the phenyl ring is critical. A meta substitution, as in the 3-methoxyphenyl moiety, influences the molecule's electronic properties and the vector of its interactions differently than an ortho or para substituent. In one study of kinase inhibitors, a hit compound containing a 3-methoxyphenyl urea (B33335) group was identified, serving as the foundation for further optimization. nih.gov Other research on bicyclic pyrrolidines also involved modifying a methoxyphenyl urea moiety to reduce off-target effects and improve protein binding characteristics. acs.org Furthermore, a study on pyrrolidine oxadiazoles (B1248032) found that a derivative with a 3-OCH₃ substituent was a promising candidate against the parasitic worm Haemonchus contortus. nih.gov These examples suggest that the 3-methoxyphenyl group is a functionally significant moiety for achieving desired biological activity.
Pyrrolidine Derivatives as Key Synthetic Intermediates for Bioactive Molecules
Beyond their direct use as therapeutic agents, pyrrolidine derivatives are invaluable as synthetic intermediates or building blocks for constructing more complex molecules. nih.gov Their well-defined stereochemistry and functional handles allow for their incorporation into larger structures, guiding the ultimate shape and biological function of the final compound.
Several synthetic strategies are employed to produce functionalized pyrrolidines. One of the most powerful methods is the 1,3-dipolar cycloaddition, which can generate highly substituted pyrrolidines with excellent control over stereochemistry. nih.gov Other methods include the reduction of bicyclic aromatic sulfonamides to yield 3-aryl-substituted pyrrolidines. sci-hub.se The synthesis of N-Aryl Pyrrolo Quinolines, for example, has been achieved through the reductive isomerization of a phenylpyrrolidine-2,5-dione intermediate. jocpr.com These synthetic routes provide chemists with a robust toolbox to create a diverse range of pyrrolidine-based structures for screening and development in drug discovery programs. nih.govsci-hub.se
Design and Synthesis of Pyrrolidine-Based Building Blocks for Medicinal Chemistry
The synthesis of pyrrolidine derivatives, particularly those with aryl substituents at the C-3 position, is a subject of significant interest in medicinal chemistry due to their potential as central nervous system agents and other therapeutic applications. sci-hub.se While specific synthetic routes for this compound are not extensively detailed in the reviewed literature, general strategies for creating 3-aryl pyrrolidine scaffolds are well-established. These methods provide a framework through which such compounds can be accessed.
Common synthetic strategies often involve cyclization reactions of acyclic precursors or the modification of existing heterocyclic systems. For instance, one approach involves a rhodium(III)-catalyzed ortho-alkenylation of anilides with maleimides to produce 3-arylated succinimides, which can be further transformed into the desired pyrrolidine core. researchgate.net Another powerful technique is the palladium-catalyzed C(sp³)–H arylation, which allows for the direct introduction of aryl groups onto the pyrrolidine ring. rsc.orgacs.org This method offers high atom economy and avoids the need for pre-functionalization of the starting materials. researchgate.net
A variety of synthetic methods for preparing 3-aryl pyrrolidines have been developed, reflecting the scaffold's importance. These strategies often leverage transition-metal catalysis or classical cyclization reactions to construct the core ring system.
Table 1: Selected Synthetic Strategies for 3-Aryl Pyrrolidine Scaffolds
| Synthetic Method | Description | Key Reagents/Catalysts | Reference |
| Intramolecular Heck Reaction | Cyclization of an N-diallyl sulfonamide derivative followed by reduction. | Grubbs' catalyst, H₂, Pd-C, Li/NH₃ | sci-hub.se |
| C(sp³)-H Activation/Arylation | Direct arylation at the C-H bond of a pyrrolidine precursor using a directing group. | Palladium catalyst, Arylboronic acids | rsc.orgnih.gov |
| Multi-component Reactions | A one-pot synthesis combining multiple starting materials to rapidly build molecular complexity. | e.g., Ugi reaction with electronically diverse analogues. | monash.edu |
| Reduction of Bicyclic Sulfonamides | Double reduction of bicyclic aromatic sulfonamides to yield 3-aryl-substituted pyrrolidines. | Not specified | sci-hub.se |
For example, the synthesis of 3-phenylpyrrolidine (B1306270) has been achieved from benzenesulfonylchloride through a multi-step sequence involving ring-closing metathesis, intramolecular Heck reaction, and subsequent reductions. sci-hub.se Similarly, the synthesis of highly functionalized pyrrolidines can be achieved through simple and cost-effective routes, such as the reaction between an aniline, an oxopropanoate, and a benzaldehyde, followed by reduction and deprotection steps. diva-portal.org The synthesis of precursors like 3'-methoxypropiophenone, a potential starting material for the target compound, can be accomplished via a Grignard reaction with m-methoxybromobenzene and propionitrile (B127096) or by the oxidation of 1-(3-methoxyphenyl)-1-propanol. google.comchemicalbook.com These diverse synthetic pathways underscore the flexibility chemists have in designing and constructing complex pyrrolidine-based building blocks for drug discovery.
Target Interaction Studies (In Vitro and In Silico)
Understanding how a molecule interacts with its biological target is fundamental to drug design. For pyrrolidine derivatives, a combination of computational (in silico) and experimental (in vitro) methods are employed to elucidate these interactions, guiding the optimization of lead compounds.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein's active site. nih.gov Docking predicts the preferred orientation of a molecule when bound to another, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. monash.edu
While no specific molecular docking or MD simulation studies for this compound were identified, research on analogous structures highlights the utility of these methods. For instance, a study on 3-methoxy flavone (B191248) derivatives incorporating a pyrrolidine ring used docking to investigate interactions with the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov The docking scores indicated binding energies comparable to control ligands, and subsequent MD simulations confirmed the stability of the ligand-protein complexes. nih.gov Similarly, docking and MD simulations were used to study how 1-benzylpyrrolidin-3-ol analogues bind to and stabilize within the active site of caspase-3, an enzyme involved in apoptosis. monash.edu In another case, docking of the related compound 3-(3-methoxyphenyl) propanal was performed against penicillin-binding protein and superoxide (B77818) dismutase, revealing potential binding modes. researchgate.netresearchgate.net
These examples demonstrate a standard workflow in medicinal chemistry where computational studies precede and complement experimental work. Such in silico analyses for this compound would be a critical first step in identifying potential biological targets and rationalizing its activity.
Table 2: Representative Molecular Docking Data for Related Pyrrolidine and Methoxyphenyl-Containing Compounds
| Compound/Class | Protein Target | Docking Score (kcal/mol) | Key Finding | Reference |
| 3-Methoxy Flavone-Pyrrolidine Hybrid | Estrogen Receptor α (ER-α) | -10.14 | The compound complexed effectively within the binding site. | nih.gov |
| Pyrrolyl Benzohydrazides | Enoyl ACP Reductase | 4.29 - 6.09 (Consensus Score) | Compounds interacted with key amino acid residues similarly to the native ligand. | mdpi.com |
| Thymidine Analogs | SARS-CoV-2 Main Protease (6LU7) | -6.5 to -7.7 | Analogs showed significant binding affinities against the viral protease. | nih.gov |
| 1-Benzylpyrrolidin-3-ol Analogues | Caspase-3 | Not specified | MD simulations indicated the stability of the compound-caspase-3 complex. | monash.edu |
Ligand-Protein Binding Mode Analysis
Analyzing the binding mode involves identifying the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand within the protein's binding pocket. acs.org This analysis is crucial for understanding structure-activity relationships (SAR), which correlate a molecule's structural features with its biological activity.
For the broader class of 3-aryl-pyrrolidines, SAR studies have provided valuable insights. In a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives developed as androgen receptor (AR) antagonists, it was found that the stereochemistry of the pyrrolidine ring was critical for activity. nih.gov Specifically, the (2S,3R) configuration was determined to be favorable for AR antagonistic activity. nih.gov This highlights how the three-dimensional arrangement of substituents on the pyrrolidine scaffold directly influences the interaction with the target protein.
Further analysis of ligand-protein complexes, often aided by X-ray crystallography or advanced computational techniques, can reveal precise interactions. For example, in a study of pyrazole-containing inhibitors of the PD-1/PD-L1 interaction, docking analysis showed that an aryl-indoline moiety formed multiple hydrophobic interactions, while a pyrazole (B372694) ring engaged in π-π and π-anion interactions with key residues like Tyr56 and Asp122. acs.org While not involving a pyrrolidine, this detailed analysis exemplifies how different parts of a molecule contribute to binding affinity and specificity. For this compound, the methoxyphenyl group would be expected to participate in hydrophobic and potentially π-stacking interactions, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor or a basic center for ionic interactions.
Chemical Biology Applications of Pyrrolidine Derivatives
The pyrrolidine scaffold is a key component in compounds designed for a multitude of chemical biology applications, targeting a wide array of proteins and pathways. sci-hub.se Derivatives are explored as enzyme inhibitors, receptor agonists or antagonists, and as probes to study biological processes. sci-hub.se
Derivatives of the 3-aryl pyrrolidine class, to which this compound belongs, have shown significant promise in various therapeutic areas. Research has demonstrated their potential as novel androgen receptor antagonists for the treatment of castration-resistant prostate cancer. nih.gov In this context, specific substituted pyrrolidines showed potent antitumor effects in preclinical models. nih.gov
Furthermore, other conformationally constrained pyrrolidine-based structures have been developed as potent ligands for the 5-HT₃ receptor. nih.gov Some of these compounds displayed antagonist properties and proved effective in animal models of cognitive disorders, suggesting their potential utility in treating amnesia. nih.gov Neuropharmacological studies on synthetic cathinones containing a pyrrolidine ring, such as pyrovalerone derivatives, have shown that these compounds can act as potent psychostimulants by increasing extracellular levels of dopamine (B1211576) and serotonin. d-nb.info
The diverse biological activities reported for pyrrolidine-containing molecules underscore the scaffold's versatility. From oncology to neuroscience, these compounds serve as valuable tools for both therapeutic intervention and the fundamental study of biological systems. nih.govnih.gov
Future Research Directions and Unexplored Avenues for 3 3 Methoxyphenyl 3 Methylpyrrolidine
Development of Novel and Efficient Synthetic Methodologies
The synthesis of polysubstituted pyrrolidines, especially those containing a quaternary stereocenter, remains a significant challenge in organic chemistry. aalto.firsc.org Future research should focus on developing efficient and stereoselective synthetic routes to 3-(3-Methoxyphenyl)-3-methylpyrrolidine. While traditional methods may be applicable, modern synthetic strategies could offer improved yields, stereocontrol, and sustainability.
Potential methodologies to be explored include:
Asymmetric Catalysis : The use of transition metal catalysts with chiral ligands or organocatalysts could enable the direct, enantioselective synthesis of this compound. rsc.orgacs.org For instance, iridium-catalyzed asymmetric hydrogenation or organocatalytic [3+2] cycloadditions represent promising avenues. tandfonline.comorganic-chemistry.org
Multicomponent Reactions (MCRs) : Designing a one-pot MCR could provide a highly efficient route, minimizing purification steps and resource consumption. tandfonline.com
C-H Activation/Functionalization : A strategy involving the direct functionalization of a simpler pyrrolidine (B122466) precursor through regioselective C-H activation could offer a novel and atom-economical approach. organic-chemistry.org
Green Chemistry Approaches : The application of microwave-assisted organic synthesis (MAOS) or ultrasound irradiation could enhance reaction rates and efficiency, aligning with the principles of green chemistry. nih.govtandfonline.com
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Relevant Research Area |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency. | Chiral ligand synthesis, organocatalysis. rsc.orgacs.org |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid assembly of complexity. | One-pot synthesis design. tandfonline.com |
| C-H Functionalization | Atom economy, novel bond formation, use of simple precursors. | Transition metal catalysis. organic-chemistry.org |
| Green Chemistry Methods | Reduced reaction times, energy efficiency, use of greener solvents. | Microwave and ultrasound-assisted synthesis. tandfonline.com |
Application of Advanced Spectroscopic Techniques for Fine Structural Details
A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its properties and potential functions. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced methods are needed to resolve finer details, especially concerning its stereochemistry.
Future spectroscopic studies should include:
Chiral Derivatization for NMR : Reacting the racemic mixture with a chiral derivatizing agent (CDA) can produce diastereomers that are distinguishable by NMR spectroscopy (e.g., ¹H, ¹⁹F, or ³¹P NMR), allowing for the determination of enantiomeric excess. nih.govacs.org
Vibrational Circular Dichroism (VCD) : This technique can determine the absolute configuration of the chiral center without the need for crystallization or derivatization by comparing experimental spectra with those predicted by quantum chemical calculations.
Advanced Mass Spectrometry : Techniques such as ion mobility-mass spectrometry (IM-MS) could provide information on the compound's collision cross-section (CCS), offering insights into its 3D shape and conformation in the gas phase. uni.lu
Table 2: Advanced Spectroscopic Techniques for Structural Elucidation
| Technique | Information Gained | Rationale for Application |
| Chiral Derivatization + NMR | Enantiomeric excess, diastereomeric ratio. | Provides a rapid and accessible method for assessing chiral purity. nih.gov |
| Vibrational Circular Dichroism (VCD) | Absolute configuration of the stereocenter. | Non-destructive method for unambiguous stereochemical assignment. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Collision Cross-Section (CCS), gas-phase conformation. | Reveals information about the molecule's size and shape. uni.lu |
Deeper Computational Insights into Molecular Behavior and Interactions
Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, guiding experimental work. For this compound, computational studies can provide a deeper understanding of its electronic structure, conformational preferences, and potential interactions with biological macromolecules.
Unexplored computational avenues include:
Density Functional Theory (DFT) Calculations : These can be used to predict key properties such as molecular geometry, vibrational frequencies (for comparison with IR and VCD spectra), and electronic properties like the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), which are crucial for understanding reactivity. elsevierpure.com
Molecular Dynamics (MD) Simulations : MD simulations can explore the conformational landscape of the pyrrolidine ring, which is known to undergo pseudorotation, and investigate how the substituents influence this behavior. nih.govnih.gov Simulations in different solvents can also predict solubility and aggregation properties.
Molecular Docking : If potential biological targets are identified, molecular docking studies can predict the binding mode and affinity of each enantiomer of this compound, providing a rationale for observed biological activity and guiding the design of more potent analogs. elsevierpure.com
Table 3: Computational Methods for Molecular Insight
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic parameters. | Provides fundamental understanding of molecular properties and reactivity. elsevierpure.com |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, interaction dynamics. | Elucidates dynamic behavior and intermolecular interactions. nih.gov |
| Molecular Docking | Binding affinity and mode to biological targets. | Guides drug discovery efforts and helps explain structure-activity relationships. elsevierpure.com |
Expanding the Applicability of the Pyrrolidine Scaffold in Chemical Biology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and chemical biology, found in compounds with a vast array of biological activities, including anticancer, antibacterial, and CNS-active agents. researchgate.netfrontiersin.orgnih.gov The specific combination of a 3-methyl and a 3-(3-methoxyphenyl) group on this scaffold is novel and warrants investigation for its potential utility.
Future research should aim to:
Biological Screening : Synthesize and screen this compound against a diverse range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential bioactivities. The methoxyphenyl moiety is a common feature in many CNS-active compounds, suggesting this could be a fruitful area of investigation.
Development as a Molecular Probe : If a specific biological activity is identified, the compound could be functionalized with reporter tags (e.g., fluorophores or biotin) to create chemical probes for studying biological pathways or for target identification.
Fragment-Based Drug Discovery : The compound itself can serve as a valuable fragment or building block for the synthesis of more complex molecules in drug discovery programs. Its rigid 3D structure makes it an attractive starting point for exploring chemical space. nih.gov
Table 4: Potential Applications in Chemical Biology
| Application Area | Rationale | Research Goal |
| Biological Screening | The pyrrolidine scaffold is a known pharmacophore. nih.gov | To identify novel therapeutic leads (e.g., CNS, anticancer, antimicrobial). nih.gov |
| Molecular Probes | Can be derivatized to visualize or isolate biological targets. | To develop tools for studying cellular processes. |
| Fragment-Based Drug Discovery | Provides a novel 3D scaffold for library synthesis. | To generate new chemical entities with improved drug-like properties. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
